Methyl 2-carboxyethyldithiocarbamate
Description
Methyl 2-carboxyethyldithiocarbamate is a synthetic dithiocarbamate derivative characterized by a methyl ester group and a carboxyethyl substituent attached to the dithiocarbamate core (-NCS₂⁻). Dithiocarbamates are widely studied for their applications in agriculture (e.g., pesticides), industrial chemistry (e.g., vulcanization accelerators), and coordination chemistry (as ligands for metal complexes) .
Properties
Molecular Formula |
C5H9NO2S2 |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
3-(methylsulfanylcarbothioylamino)propanoic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
InChI Key |
PBBKFUOGKZPENI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Methyl 2-carboxyethyldithiocarbamate shares the dithiocarbamate backbone with compounds like Zinc dibutyldithiocarbamate and Methyl diethyldithiocarbamate but differs in substituent groups:
- Carboxyethyl group : Introduces acidity and hydrogen-bonding capacity, absent in alkyl-substituted analogs like Methyl diethyldithiocarbamate .
- Methyl ester: Similar to methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester) found in plant resins, which influence volatility and stability .
Table 1: Structural Comparison of Dithiocarbamates
Spectroscopic Characterization
Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR are critical for structural confirmation. For example:
- Methyl shikimate (a methyl ester of shikimic acid) shows distinct NMR peaks for ester carbonyl (~3.7 ppm for -COOCH₃) and aromatic protons, while FTIR confirms C=O stretching (~1700 cm⁻¹) .

- Dithiocarbamates exhibit characteristic FTIR bands for C=S (950–1250 cm⁻¹) and N-C=S (1450–1500 cm⁻¹). The carboxyethyl group in this compound would introduce additional O-H stretching (~2500–3300 cm⁻¹) .
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